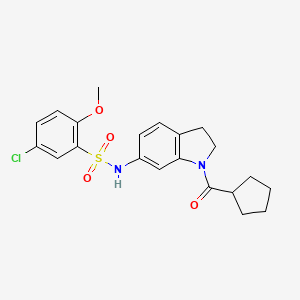
5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide
Übersicht
Beschreibung
5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential use in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of CAIX by 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide leads to a decrease in the production of bicarbonate and an increase in the acidity of the extracellular environment. This acidic environment is unfavorable for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide are primarily related to its inhibition of CAIX. Inhibition of CAIX has been shown to reduce the growth and metastasis of cancer cells. Additionally, CAIX has been implicated in various physiological processes such as pH regulation, electrolyte balance, and bone resorption. Therefore, 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide may have potential applications in the treatment of various diseases related to these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide in lab experiments is its selectivity for CAIX. This allows for the specific inhibition of CAIX without affecting other carbonic anhydrase isoforms. Additionally, 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide has been shown to have good pharmacokinetic properties and can be administered orally.
One limitation of using 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide in lab experiments is its potential toxicity. Sulfonamides have been associated with adverse effects such as hypersensitivity reactions, hematologic toxicity, and renal toxicity. Therefore, caution should be exercised when using 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of CAIX for use in cancer therapy. Additionally, further studies are needed to elucidate the role of CAIX in various physiological processes and diseases. Furthermore, the potential toxicity of 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide should be further investigated to ensure its safe use in humans.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide has been used in various scientific research applications. It has been studied for its potential use as a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX has been shown to reduce the growth and metastasis of cancer cells. 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide has also been studied for its potential use as a tool for studying the role of CAIX in various physiological processes.
Eigenschaften
IUPAC Name |
5-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-28-19-9-7-16(22)12-20(19)29(26,27)23-17-8-6-14-10-11-24(18(14)13-17)21(25)15-4-2-3-5-15/h6-9,12-13,15,23H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXUOZSCNUSBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-chlorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400288.png)
![N-(3-chlorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400295.png)
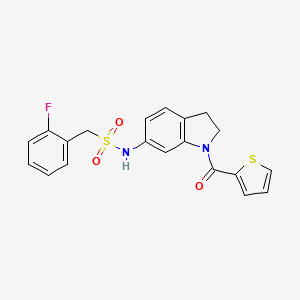
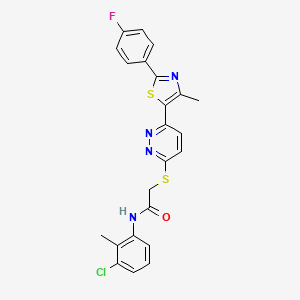
![N-(4-chlorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400308.png)
![N-(2-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400316.png)
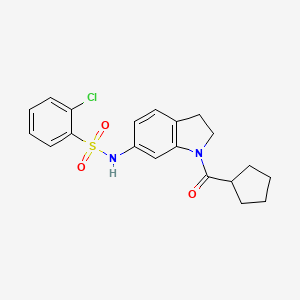
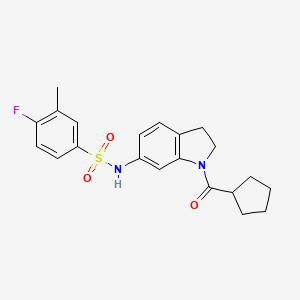
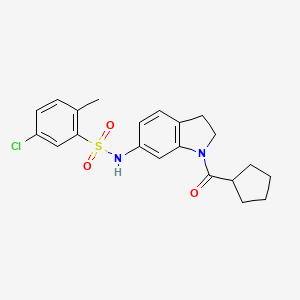
![N-(3-chloro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400342.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400349.png)